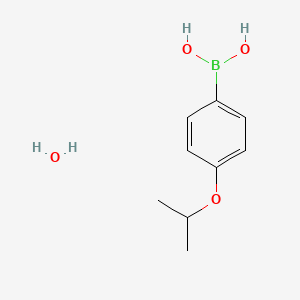

4-Isopropoxyphenylboronic acid, hydrate

説明

4-Isopropoxyphenylboronic acid, hydrate is an organic compound with the molecular formula C9H13BO3.H2O. It is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further bonded to a boronic acid group. The hydrate form indicates the presence of water molecules in its crystalline structure .

準備方法

Synthetic Routes and Reaction Conditions

4-Isopropoxyphenylboronic acid, hydrate can be synthesized through various methods. One common approach involves the reaction of 4-bromoanisole with isopropyl magnesium chloride (Grignard reagent) to form 4-isopropoxyanisole. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield 4-isopropoxyphenylboronic acid. The hydrate form is obtained by crystallizing the compound from water or aqueous solvents .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and achieve the desired product specifications .

化学反応の分析

Types of Reactions

4-Isopropoxyphenylboronic acid, hydrate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Substitution Reagents: Such as halides or nucleophiles for substitution reactions

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Phenols: From oxidation reactions.

Substituted Phenylboronic Acids: From substitution reactions

科学的研究の応用

4-Isopropoxyphenylboronic acid, hydrate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Isopropoxyphenylboronic acid, hydrate primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The isopropoxy group can influence the reactivity and selectivity of the compound in various reactions .

類似化合物との比較

Similar Compounds

4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.

4-Fluorophenylboronic Acid: Contains a fluorine atom instead of an isopropoxy group.

Phenylboronic Acid: Lacks any substituents on the phenyl ring.

Uniqueness

4-Isopropoxyphenylboronic acid, hydrate is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in cases where specific steric and electronic effects are desired .

生物活性

4-Isopropoxyphenylboronic acid, hydrate (CAS Number: 153624-46-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is utilized in various biochemical applications, particularly in the field of medicinal chemistry and drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The chemical structure and properties of 4-Isopropoxyphenylboronic acid are essential for its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 150-154 °C |

| Boiling Point | 321.9 ± 44 °C at 760 mmHg |

| Flash Point | 148.5 ± 28.4 °C |

4-Isopropoxyphenylboronic acid exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This property can be harnessed in designing enzyme inhibitors for therapeutic applications.

- Cell Signaling Modulation : Research indicates that boronic acids can modulate cell signaling pathways, particularly those involving kinases, which are crucial for cellular responses to growth factors and stress.

Biological Activity

The biological activity of 4-Isopropoxyphenylboronic acid has been explored in several studies, demonstrating its potential in various therapeutic areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including 4-Isopropoxyphenylboronic acid. For instance, it has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids could effectively inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Research has also indicated that boronic acids may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Case Study : In vitro studies revealed that certain boronic compounds could protect motor neurons from apoptosis induced by oxidative stress, suggesting a potential role in conditions like Amyotrophic Lateral Sclerosis (ALS).

Research Findings

A comprehensive review of literature reveals several findings regarding the biological activity of 4-Isopropoxyphenylboronic acid:

- Inhibition of Tumor Growth : In vitro assays showed a significant reduction in tumor cell viability when treated with varying concentrations of the compound.

- Neuroprotection : The compound demonstrated protective effects against neurotoxic agents in cultured neuronal cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, 4-Isopropoxyphenylboronic acid exhibited enhanced efficacy, suggesting potential for combination therapies.

特性

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEMDDNLFOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681897 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-64-2 | |

| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。